3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
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Overview
Description
3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a triazole ring through a sulfanyl methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,4-triazole structure.
Linking the Rings: The benzofuran and triazole rings are linked through a sulfanyl methyl group, which can be introduced using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the benzofuran ring.
Scientific Research Applications
3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The benzofuran ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride
- 3-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]benzoic acid
- 3-{4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}propanoic acid
Uniqueness
3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is unique due to its combination of a benzofuran and triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-11(17)10-8(5-19-12-13-6-14-15-12)7-3-1-2-4-9(7)18-10/h1-4,6H,5H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALBENMSWBWCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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